molecular formula C8H8F3NO B12286798 alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol

alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol

Cat. No.: B12286798
M. Wt: 191.15 g/mol
InChI Key: VEEPZIKWWNFXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol is a fluorinated organic compound that has garnered significant interest in various fields of research and industry. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent reacts with a suitable pyridine derivative . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, amines, and substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its wide range of applications make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI Key

VEEPZIKWWNFXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.